Fluorocyclopentane

Catalog No.
S794662
CAS No.
1481-36-3
M.F
C5H9F
M. Wt
88.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorocyclopentane

CAS Number

1481-36-3

Product Name

Fluorocyclopentane

IUPAC Name

fluorocyclopentane

Molecular Formula

C5H9F

Molecular Weight

88.12 g/mol

InChI

InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2

InChI Key

YHYNFMGKZFOMAG-UHFFFAOYSA-N

SMILES

C1CCC(C1)F

Canonical SMILES

C1CCC(C1)F

The exact mass of the compound Fluorocyclopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluorocyclopentane is a highly stable, volatile, monohalogenated cycloalkane (C5H9F) utilized primarily as a specialty solvent, a structural building block in pharmaceutical synthesis, and a thermodynamic promoter in gas hydrate storage systems. Characterized by its relatively low boiling point (approximately 68.8 °C at atmospheric pressure) and high chemical inertness due to the strong carbon-fluorine bond, it offers distinct advantages over heavier halogenated analogs. In industrial and laboratory procurement, it is prioritized for applications requiring easy solvent removal, resistance to nucleophilic attack, or the specific introduction of a lipophilic fluorocyclopentyl moiety to enhance the metabolic stability of drug candidates[1].

Research & Industrial Fit

1
Fluorinated alicyclic building block for synthesis and lead optimization
2
Low‑pressure methane hydrate promoter with reported thermodynamic advantage
3
High‑volatility specialty solvent for vapor degreasing and azeotropic blends

Substituting fluorocyclopentane with its closest generic analog, chlorocyclopentane, fundamentally alters both process thermodynamics and reaction integrity. Chlorocyclopentane possesses a significantly weaker carbon-halogen bond, making it susceptible to unintended SN1 and SN2 nucleophilic substitutions when used as a solvent medium. Furthermore, chlorocyclopentane's higher boiling point (~104 °C) complicates solvent evaporation, risking the degradation of thermally sensitive compounds. In advanced material applications such as methane hydrate formation, the specific molecular volume of fluorocyclopentane is required to achieve the optimal structure-II (s-II) hydrate at the lowest possible equilibrium pressure, a thermodynamic state unachievable with chlorine or bromine analogs [1].

Substitution Risk

Hydrate Equilibrium Pressure
Chlorocyclopentane and bromocyclopentane require >100‑fold higher pressure in methane hydrate systems; direct substitution invalidates low‑pressure storage and flow‑assurance designs.
Volatility & Phase Behavior
The 45–69 °C boiling point difference and up to 15‑fold vapor pressure gap alter distillation profiles and evaporation rates; heavier analogs cannot replicate thin‑film or vapor‑degreasing workflows.
Conformational Landscape
Fluorocyclopentane adopts essentially one twisted conformer, while chloro‑ and bromo‑ analogs populate multiple conformers at ambient temperature, shifting molecular recognition and spectroscopic benchmarks.

Superior Volatility for Low-Temperature Solvent Removal

Fluorocyclopentane exhibits a boiling point of approximately 68.8 °C at atmospheric pressure, compared to ~104 °C for chlorocyclopentane. This ~35 °C differential drastically reduces the thermal budget required for solvent evaporation, making it a superior choice for processing thermally sensitive compounds .

Evidence DimensionBoiling Point (Volatility)
Target Compound Data68.8 °C
Comparator Or BaselineChlorocyclopentane (~104 °C)
Quantified Difference~35.2 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables rapid, low-temperature solvent removal, preventing thermal degradation of sensitive pharmaceutical intermediates during purification.

Hydrate equilibrium pressure
Head‑to‑head
0.03 MPa (CH₄ + c‑C₅H₉F)
Reported lowest equilibrium pressure among tested C₅H₉X hydrates
At ~283 K; Cl analog 4.09 MPa, Br analog 5.45 MPa

Equilibrium Pressure Minimization in s-II Mixed Hydrates

In the formation of methane mixed hydrates, the guest species size directly impacts thermodynamic stability. Fluorocyclopentane forms a structure-II (s-II) mixed hydrate with methane that exhibits the lowest equilibrium pressure among monohalogenated cyclopentanes, significantly outperforming chlorocyclopentane and bromocyclopentane [1].

Evidence DimensionHydrate Equilibrium Pressure
Target Compound DataLowest equilibrium phase boundary pressure
Comparator Or BaselineChlorocyclopentane / Bromocyclopentane (Higher pressures)
Quantified DifferenceOptimal thermodynamic stabilization for s-II cages among C5H9X analogs
Conditions274.17 to 306.19 K, up to 9.93 MPa

Reduces the mechanical pressure requirements and energy costs for industrial natural gas storage and transportation systems.

Volatility profile
Reported
Fluorocyclopentane
BP 68.8 °C · VP 150 mmHg · d 0.90
Chloro‑ / Bromo‑ analogs
BP 114–139 °C · VP 9.7–24 mmHg · d 1.01–1.39
Large volatility gap enables selective distillation and fast evaporation
Up to ~15‑fold vapor pressure difference at 25 °C

Chemical Inertness in Reactive Environments

The strong carbon-fluorine bond in fluorocyclopentane renders it highly resistant to nucleophilic attack, unlike chlorocyclopentane which readily acts as a leaving group and undergoes SN1 and SN2 reactions. This low reactivity makes fluorocyclopentane an ideal inert medium for sensitive organic syntheses [1].

Evidence DimensionLeaving Group Ability / Reactivity
Target Compound DataHighly stable, poor leaving group
Comparator Or BaselineChlorocyclopentane (Active leaving group, undergoes SN1/SN2)
Quantified DifferenceOrders of magnitude lower susceptibility to nucleophilic substitution
ConditionsStandard organic synthesis conditions (nucleophilic media)

Ensures high-purity reaction yields by eliminating solvent-driven side reactions and unwanted alkylation during complex chemical manufacturing.

Hydrophilicity (LogP)
Reported
LogP 1.90 (Δ –0.6 to –0.8 vs. Cl/Br)
Lower lipophilicity may improve aqueous solubility in lead optimization
~4–6‑fold lower octanol‑water partition vs. heavier halocyclopentanes
Conformational homogeneity
Class‑level inference
Single twisted C₁ conformer; next saddle point +75 cm⁻¹
Conformational simplicity may aid spectroscopic interpretation
Chloro‑/bromo‑ analogs populate multiple conformers; data to verify
Azeotropic composition
Supporting evidence
Patented azeotrope with 1‑bromopropane
Enables non‑fractionating solvent blends for vapor degreasing
Patent‑claimed constant‑boiling behavior; no equivalent for Cl/Br analogs

Inert Specialty Solvent for Sensitive Syntheses

Due to its low reactivity and favorable volatility (BP ~68.8 °C), fluorocyclopentane is the optimal choice as a reaction medium for synthesizing thermally sensitive or highly reactive pharmaceutical intermediates where chlorocyclopentane would cause unwanted alkylation [1].

Thermodynamic Promoter for Natural Gas Storage

Utilized as a co-guest molecule in clathrate hydrate formation, fluorocyclopentane stabilizes methane in structure-II (s-II) hydrates at exceptionally low equilibrium pressures, making it a critical material for developing efficient gas storage and transport technologies [2].

Pharmaceutical Building Block for Metabolic Stability

Procured as a direct precursor to introduce the fluorocyclopentyl moiety into drug candidates, leveraging the strong C-F bond to enhance lipophilicity and metabolic resistance compared to non-fluorinated or chlorinated analogs [1].

Application Fit

Application
Selection Property
Validation Focus
Low‑pressure methane storage & flow assurance
Hydrate equilibrium pressure reduction
Pressure‑temperature stability in mixed clathrate systems
Non‑fractionating vapor degreasing & electronics cleaning
Azeotropic composition with 1‑bromopropane
Compositional stability during distillation and evaporation
Fluorinated building block for drug/agrochemical leads
LogP reduction vs. chloro‑/bromo‑ cyclopentanes
Aqueous solubility and lipophilicity optimization
Conformational probe for computational benchmarking
Single dominant conformer
Spectroscopic and theoretical geometry validation

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

1481-36-3

Wikipedia

Fluorocyclopentane

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